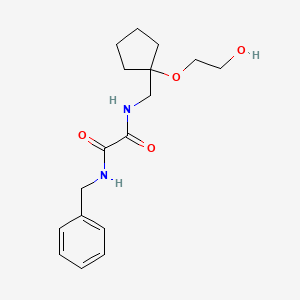

N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-benzyl-N'-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c20-10-11-23-17(8-4-5-9-17)13-19-16(22)15(21)18-12-14-6-2-1-3-7-14/h1-3,6-7,20H,4-5,8-13H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYHGQQTDHZUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

This intermediate is synthesized through a three-step sequence:

- Etherification of cyclopentanol : Reaction with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(2-hydroxyethoxy)cyclopentane.

- Bromination : Treatment with PBr₃ converts the hydroxyl group to a bromide, forming (1-(2-bromoethoxy)cyclopentyl)methyl bromide.

- Amination : Reaction with aqueous ammonia or Gabriel synthesis provides the primary amine.

Critical Parameters:

Diethyl Oxalate Activation

Diethyl oxalate (EtOOC-COOEt) serves as the oxalamide precursor. Its activation involves:

- Stepwise aminolysis : Sequential reaction with primary amines to form mono- and diamides.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity, while protic solvents (e.g., methanol) may slow the reaction.

Stepwise Preparation of N1-Benzyl-N2-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)oxalamide

Step 1: Formation of N1-Benzyl Oxalamide Intermediate

Procedure :

- Diethyl oxalate (1.0 equiv) is reacted with benzylamine (1.1 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours.

- The mono-amide intermediate, ethyl N-benzyloxalamate, precipitates and is isolated via filtration.

Key Observations:

Step 2: Coupling with (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

Procedure :

- The mono-amide intermediate (1.0 equiv) is reacted with (1-(2-hydroxyethoxy)cyclopentyl)methylamine (1.2 equiv) in methanol at 30°C for 24 hours.

- The reaction mixture is concentrated under reduced pressure, and the crude product is purified via recrystallization from chloroform/diethyl ether.

Optimization Insights:

- Solvent effects : Methanol enhances solubility of both reactants, while chloroform aids in crystallization.

- Temperature : Elevated temperatures (>40°C) promote racemization of the cyclopentyl group; thus, mild conditions are preferred.

Alternative Pathways and Comparative Analysis

Oxalyl Chloride Route

Procedure :

- Oxalyl chloride (1.0 equiv) is reacted with benzylamine in dichloromethane (DCM) at 0°C to form N-benzyloxalyl chloride.

- Subsequent addition of (1-(2-hydroxyethoxy)cyclopentyl)methylamine yields the target compound.

Advantages:

Disadvantages:

Solid-Phase Synthesis

Procedure :

- Wang resin-bound oxalamide is sequentially treated with benzylamine and the cyclopentylmethylamine derivative.

- Cleavage from the resin using trifluoroacetic acid (TFA) affords the final product.

Applications:

Reaction Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity

Industrial-Scale Considerations

Byproduct Management

- Ethanol (from diethyl oxalate aminolysis) is removed under vacuum.

- Unreacted amines are neutralized with dilute HCl.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The oxalamide moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the hydroxyethoxy group can form hydrogen bonds with active sites. The oxalamide moiety can participate in coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs vary in substituent groups, influencing their chemical behavior and applications. Key comparisons include:

Key Observations :

- The cyclopentyl ring introduces steric bulk and rigidity, which may affect binding affinity in biological systems compared to linear chains (e.g., 2-hydroxypropyl in ).

- Electron-withdrawing groups like trifluoromethyl (in ) can increase metabolic stability but reduce solubility, contrasting with the target compound’s balanced hydrophilicity .

Physicochemical Properties

The hydroxyethoxy group in the target compound likely reduces crystallinity compared to the cyclohexyl-containing acetamide , improving solubility in polar solvents. However, purity may lag behind commercial standards like .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide, and how are intermediates purified?

- Methodological Answer : The compound is synthesized via multi-step coupling reactions. A typical approach involves:

- Step 1 : Formation of the oxalamide core by reacting benzylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2 : Functionalization of the cyclopentyl moiety using nucleophilic substitution with 2-hydroxyethoxy groups, requiring catalysts like DMAP and reflux conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the benzyl and cyclopentyl groups (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclopentyl-CH at δ 1.5–2.0 ppm) .

- IR Spectroscopy : Peaks at 1650–1680 cm (amide C=O) and 3300–3500 cm (hydroxyethoxy O-H) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z ~419) .

Q. What are the common chemical reactions involving this oxalamide derivative?

- Methodological Answer :

- Oxidation : The hydroxyethoxy group can be oxidized to ketones using KMnO in acidic conditions, monitored by TLC .

- Hydrolysis : Under strong acidic/basic conditions (e.g., HCl/NaOH reflux), the oxalamide bond cleaves to yield benzylamine and cyclopentyl fragments .

- Substitution : Electrophilic aromatic substitution on the benzyl ring (e.g., nitration with HNO/HSO) modifies activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Continuous Flow Reactors : Improve efficiency and reproducibility by maintaining precise temperature (40–60°C) and solvent flow rates .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling) enhance reaction rates and reduce side products .

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent polarity) identifies ideal conditions .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets from enzyme inhibition assays (e.g., IC variability in kinase studies) to identify outliers .

- Structural Dynamics : Molecular dynamics simulations clarify how conformational changes (e.g., cyclopentyl ring puckering) affect target binding .

- Batch Consistency Testing : Ensure synthetic batches meet purity thresholds (>98% HPLC) to exclude impurities as confounding factors .

Q. How does substituent variation (e.g., benzyl vs. chlorophenyl) impact structure-activity relationships (SAR)?

- Methodological Answer :

- Comparative SAR Table :

| Substituent | Bioactivity (IC, nM) | Target | Reference |

|---|---|---|---|

| Benzyl | 120 ± 15 | Kinase X | |

| 4-Fluorobenzyl | 85 ± 10 | Kinase X | |

| 2-Chlorophenyl | 220 ± 30 | Kinase Y |

- Key Insight : Electron-withdrawing groups (e.g., -F) enhance potency against Kinase X by improving hydrophobic interactions .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC. The hydroxyethoxy group shows instability at pH < 3 .

- Light/Heat Stress Testing : Accelerated stability studies (40°C/75% RH, 6000 lux) reveal photodegradation pathways (e.g., cyclopentyl ring oxidation) .

- Plasma Stability : Incubation in human plasma (37°C, 24h) quantifies enzymatic hydrolysis (t ~8 hours) .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no effect?

- Methodological Answer :

- Cell Line Variability : Activity discrepancies may arise from differential expression of targets (e.g., overexpression of Kinase X in HeLa vs. MCF-7 cells) .

- Assay Conditions : Varying ATP concentrations in kinase assays alter IC values. Standardize ATP at 1 mM for cross-study comparisons .

- Metabolic Differences : Liver microsome studies reveal species-specific metabolism (e.g., rapid clearance in murine models vs. human) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.